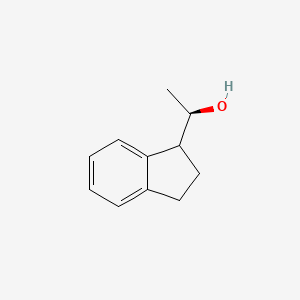
(1R)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol is a chiral alcohol compound with a unique structure that includes an indane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol can be achieved through several methods. One common approach involves the hydrogenation of the corresponding ketone using a chiral catalyst. For example, the hydrogenation can be carried out using bis(1,5-cyclooctadiene)diiridium(I) dichloride and a chiral ligand in methanol under hydrogen pressure . Another method involves the reduction of the corresponding ketone using potassium formate and a ruthenium catalyst in water .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogenation reactors and chiral catalysts to achieve high yields and enantiomeric purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding hydrocarbon.
Substitution: The major products are the substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: The compound is used in the production of materials with specific optical properties.
Wirkmechanismus
The mechanism of action of (1R)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol
- ®-1-(p-Tolyl)ethan-1-ol
- (S)-1-(p-Tolyl)ethan-1-ol
Uniqueness
(1R)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of the indane moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C11H14O |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
(1R)-1-(2,3-dihydro-1H-inden-1-yl)ethanol |
InChI |
InChI=1S/C11H14O/c1-8(12)10-7-6-9-4-2-3-5-11(9)10/h2-5,8,10,12H,6-7H2,1H3/t8-,10?/m1/s1 |
InChI-Schlüssel |
MEKDUGFLAOZSOQ-HNHGDDPOSA-N |
Isomerische SMILES |
C[C@H](C1CCC2=CC=CC=C12)O |
Kanonische SMILES |
CC(C1CCC2=CC=CC=C12)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


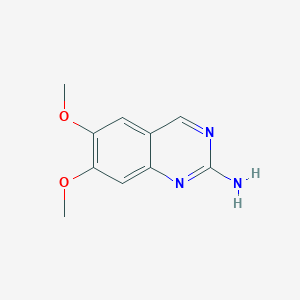

![2-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]cyclopropyl}acetic acid](/img/structure/B13627162.png)

![2-(2,4-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)aceticacid](/img/structure/B13627166.png)

![1-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13627195.png)
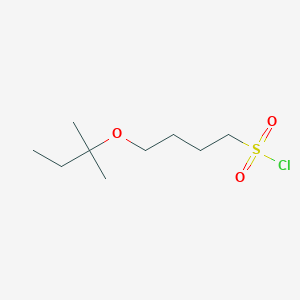
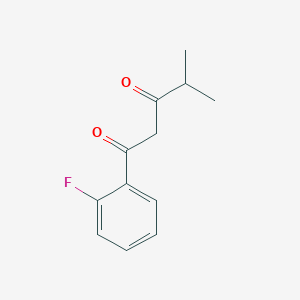
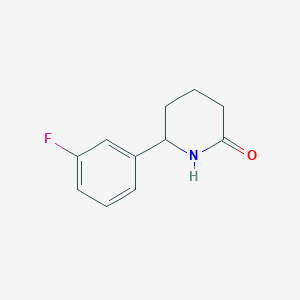

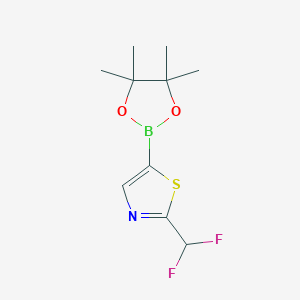
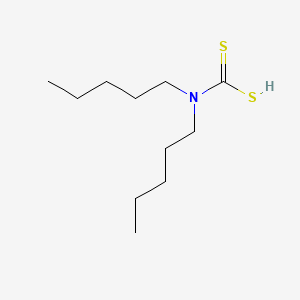
![5-[(Benzyloxy)methyl]-5-methyloxolan-2-one](/img/structure/B13627227.png)
